Beta-D-Glucose

Description

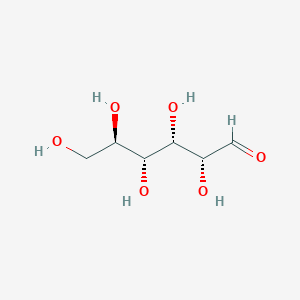

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VFUOTHLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26874-89-5 | |

| Record name | β-D-Glucopyranose, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26874-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70883403 | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1200.0 mg/mL | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |

| Record name | β-D-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dextrose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with diethenylbenzene, ethenylbenzene, ethenylethylbenzene and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-D-Glucopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zymosans | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidase, glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zymosans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R00M814D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 - 150 °C | |

| Record name | Beta-D-Glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D + Glucose Metabolic Pathways and Their Regulatory Networks

Glycolysis in D(+)-Glucose Catabolism and Energy Generation

Glycolysis is a universal metabolic pathway that occurs in the cytosol of cells, converting one molecule of D(+)-Glucose into two molecules of pyruvate (B1213749). wikipedia.orgcusabio.comkhanacademy.org This process is fundamental for energy production, yielding a net gain of two molecules of ATP and two molecules of NADH per molecule of glucose. nih.govwikipedia.org The pathway consists of ten enzymatic reactions that can be divided into two distinct phases: an initial energy investment phase and a subsequent energy payoff phase. cusabio.comnih.gov Glycolysis is a versatile pathway, capable of functioning under both aerobic and anaerobic conditions, making it a critical energy source in various physiological states. nih.govcusabio.com

Enzymatic Regulation of D(+)-Glucose Flux through Glycolysis

The rate of glycolysis is meticulously controlled to match the cell's energy demands. This regulation is primarily achieved through the allosteric modulation of three key enzymes that catalyze irreversible reactions in the pathway: hexokinase, phosphofructokinase-1 (PFK-1), and pyruvate kinase. nih.govlibretexts.orgsciencequery.com These enzymes act as control points, allowing the cell to adjust the flow of glucose through the pathway in response to various signals. libretexts.orgcreative-proteomics.com

Key Regulatory Enzymes in Glycolysis

| Enzyme | Activators | Inhibitors | Function |

|---|---|---|---|

| Hexokinase | - | Glucose-6-phosphate | Catalyzes the first step, the phosphorylation of glucose. sciencequery.comcreative-proteomics.comjackwestin.com |

| Phosphofructokinase-1 (PFK-1) | AMP, Fructose-2,6-bisphosphate | ATP, Citrate (B86180), H+ ions | Catalyzes the rate-limiting step of glycolysis. sciencequery.comjackwestin.comfiveable.me |

| Pyruvate Kinase | Fructose-1,6-bisphosphate | ATP, Alanine | Catalyzes the final step, producing pyruvate and ATP. libretexts.orgsciencequery.comjackwestin.com |

Hormones also play a crucial role in the long-term regulation of glycolysis. For instance, insulin (B600854) promotes glycolysis by stimulating the activity of enzymes like PFK-1 and hexokinase, whereas glucagon (B607659) has the opposite effect. nih.govcreative-proteomics.com

D(+)-Glucose Phosphorylation as a Rate-Limiting Step

The phosphorylation of D(+)-Glucose to Glucose-6-phosphate, catalyzed by hexokinase or glucokinase, is a critical and often rate-limiting step in glycolysis. ck12.orgvedantu.comtaylorandfrancis.com This irreversible reaction traps glucose inside the cell, as the negatively charged phosphate (B84403) group prevents it from crossing the cell membrane. jackwestin.comsigmaaldrich.com There are different isoforms of hexokinase with varying properties. proteopedia.org Hexokinase, found in most tissues, has a high affinity for glucose and is inhibited by its product, Glucose-6-phosphate. creative-proteomics.comvedantu.comyoutube.com In contrast, glucokinase (also known as hexokinase IV), which is primarily found in the liver and pancreas, has a lower affinity for glucose and is not inhibited by Glucose-6-phosphate. youtube.comwikipedia.orgwikipedia.org This allows the liver to take up and process large amounts of glucose after a carbohydrate-rich meal. wikipedia.org The conversion of Fructose-6-phosphate (B1210287) to Fructose-1,6-bisphosphate by phosphofructokinase is widely considered the primary rate-limiting step of the entire glycolytic pathway. fiveable.meck12.orgvedantu.comtaylorandfrancis.com

Comparison of Hexokinase and Glucokinase

| Feature | Hexokinase | Glucokinase (Hexokinase IV) |

|---|---|---|

| Location | Most tissues | Liver and Pancreas wikipedia.orgwikipedia.orgyoutube.com |

| Affinity for Glucose (Km) | Low (high affinity) youtube.comyoutube.com | High (low affinity) youtube.comyoutube.com |

| Product Inhibition | Inhibited by Glucose-6-phosphate vedantu.comyoutube.com | Not inhibited by Glucose-6-phosphate youtube.comwikipedia.org |

| Primary Function | ATP generation for cellular needs youtube.com | Regulates glucose influx after a meal youtube.com |

Anaerobic vs. Aerobic Fates of D(+)-Glucose-Derived Pyruvate

The fate of the pyruvate generated from glycolysis is dependent on the availability of oxygen. byui.edulibretexts.org

Under aerobic conditions , where oxygen is plentiful, pyruvate is transported into the mitochondria. byui.eduyoutube.com There, it is converted to Acetyl-CoA, which then enters the citric acid cycle (Krebs cycle) for complete oxidation to carbon dioxide and water, a process that generates a substantial amount of ATP through oxidative phosphorylation. nih.govsigmaaldrich.combyui.edu

In anaerobic conditions , or in cells lacking mitochondria such as red blood cells, pyruvate undergoes fermentation in the cytosol. nih.govnih.govmicrobeonline.com In vertebrates, including humans, pyruvate is converted to lactate (B86563) by the enzyme lactate dehydrogenase. libretexts.orgmicrobeonline.com This process regenerates the NAD+ that was consumed during glycolysis, allowing ATP production to continue in the absence of oxygen. libretexts.orgmicrobeonline.com In some organisms, like yeast, pyruvate is converted to ethanol (B145695) and carbon dioxide. libretexts.orgyoutube.commicrobeonline.com

Gluconeogenesis and D(+)-Glucose Homeostasis

Gluconeogenesis is a metabolic pathway that synthesizes glucose from non-carbohydrate precursors. wikipedia.orgmhmedical.comteachmephysiology.com This process is crucial for maintaining blood glucose levels during periods of fasting, starvation, or intense exercise, when dietary intake of carbohydrates is insufficient. wikipedia.orglibretexts.orgbyjus.com Gluconeogenesis is essentially the reverse of glycolysis, although it utilizes specific enzymes to bypass the irreversible steps of the glycolytic pathway. teachmephysiology.comlibretexts.org

Molecular Mechanisms of D(+)-Glucose Synthesis from Non-Carbohydrate Precursors

The primary substrates for gluconeogenesis are lactate, glycerol, and glucogenic amino acids (such as alanine). mhmedical.comteachmephysiology.comnih.gov These precursors are converted to pyruvate or other intermediates of the glycolytic pathway to enter the gluconeogenic sequence. wikipedia.orgpressbooks.pub

The synthesis of glucose from pyruvate is an energy-intensive process, requiring the input of four molecules of ATP and two molecules of GTP for every molecule of glucose produced. wikipedia.org The pathway bypasses the three irreversible reactions of glycolysis through the action of four key enzymes:

Pyruvate Carboxylase and Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) work together to convert pyruvate to phosphoenolpyruvate. libretexts.org

Fructose-1,6-bisphosphatase converts Fructose-1,6-bisphosphate to Fructose-6-phosphate. teachmephysiology.com

Glucose-6-phosphatase hydrolyzes Glucose-6-phosphate to free glucose. teachmephysiology.comlibretexts.org

Key Non-Carbohydrate Precursors for Gluconeogenesis

| Precursor | Source | Entry Point into Gluconeogenesis |

|---|---|---|

| Lactate | Anaerobic glycolysis in muscle and red blood cells (Cori cycle) wikipedia.orgmhmedical.comthemedicalbiochemistrypage.org | Converted to Pyruvate |

| Glycerol | Breakdown of triglycerides in adipose tissue mhmedical.comteachmephysiology.comnih.gov | Converted to Dihydroxyacetone phosphate |

| Glucogenic Amino Acids | Breakdown of proteins, primarily from muscle (e.g., Alanine via the Cahill cycle) wikipedia.orgnih.gov | Converted to Pyruvate or Citric Acid Cycle intermediates nih.gov |

Hepatic and Renal Contributions to Systemic D(+)-Glucose Production

The liver is the primary site of gluconeogenesis, responsible for the majority of glucose production to maintain systemic homeostasis. wikipedia.orgbyjus.comnih.gov However, the kidneys also play a significant role, particularly during prolonged fasting or starvation, where they can contribute up to 40% of the total glucose synthesis. mhmedical.comnih.gov Both the liver and the kidneys possess the necessary enzymes for gluconeogenesis, including Glucose-6-phosphatase, which is required to release free glucose into the bloodstream. nih.govnih.gov

While both organs contribute to gluconeogenesis, they show a preference for different substrates. The liver preferentially utilizes lactate, glycerol, and the amino acid alanine. wikipedia.org In contrast, the kidneys primarily use lactate, glutamine, and glycerol. wikipedia.orgphysiology.org This substrate selectivity allows for a coordinated response to maintain glucose levels under various physiological conditions. physiology.org For example, during metabolic acidosis, which can occur in conditions like diabetes, renal gluconeogenesis is significantly induced. nih.gov Hormonal regulation also differs slightly between the two organs; for instance, glucagon stimulates gluconeogenesis in the liver but not in the kidney, while adrenaline stimulates it in the kidney. researchgate.net

Glycogen (B147801) Metabolism and D(+)-Glucose Storage

D(+)-Glucose, a primary energy source, can be stored in the form of glycogen, a large, branched polymer of glucose residues. This process of glycogen metabolism, encompassing both synthesis (glycogenesis) and breakdown (glycogenolysis), is crucial for maintaining glucose homeostasis. nih.gov Glycogen is primarily stored in the liver and skeletal muscle, where it serves distinct physiological roles. nih.govpearson.com Liver glycogen is essential for maintaining blood glucose levels, particularly between meals, while muscle glycogen provides a readily available energy source for muscle contraction during exercise. nih.govpearson.com

Glycogenesis is the metabolic pathway responsible for the synthesis of glycogen from D(+)-glucose. This process is initiated when blood glucose levels are high, typically after a meal, and is stimulated by the hormone insulin. jackwestin.comhealthline.com The synthesis occurs in the cytosol and involves a series of enzymatic steps. pearson.com

The key steps in glycogenesis are:

Glucose Phosphorylation: Upon entering the cell, D(+)-glucose is phosphorylated to glucose-6-phosphate by hexokinase in muscle or glucokinase in the liver. pearson.com

Isomerization: Glucose-6-phosphate is then converted to glucose-1-phosphate by the enzyme phosphoglucomutase. pearson.com

UDP-Glucose Formation: Glucose-1-phosphate reacts with uridine triphosphate (UTP) to form UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase.

Glycogen Synthesis: The key regulatory enzyme, glycogen synthase, transfers the glucose moiety from UDP-glucose to a growing glycogen chain, forming α(1→4) glycosidic bonds. jackwestin.com

Branching: The glycogen branching enzyme creates α(1→6) glycosidic bonds, forming branches in the glycogen molecule. This branching increases the solubility and the number of non-reducing ends, allowing for more rapid synthesis and degradation. pearson.com

The regulation of glycogenesis is tightly controlled. Insulin activates protein phosphatase-1, which dephosphorylates and thereby activates glycogen synthase. youtube.com Allosterically, glucose-6-phosphate acts as a potent activator of glycogen synthase. jackwestin.com

Glycogenolysis is the process of breaking down stored glycogen to release D(+)-glucose. This pathway is activated in response to low blood glucose levels (hypoglycemia) and is stimulated by the hormones glucagon and epinephrine. libretexts.orgbritannica.com

The central enzyme in glycogenolysis is glycogen phosphorylase, which sequentially cleaves the α(1→4) glycosidic bonds from the non-reducing ends of the glycogen branches, releasing glucose-1-phosphate. pearson.comtaylorandfrancis.com The activity of glycogen phosphorylase is regulated by phosphorylation; it is active when phosphorylated and inactive when dephosphorylated. youtube.com Hormones like glucagon and epinephrine trigger a signaling cascade that leads to the phosphorylation and activation of glycogen phosphorylase. youtube.comlibretexts.org

When the breakdown reaches a point four glucose residues from an α(1→6) branch point, the debranching enzyme is required. pearson.com This enzyme has two activities: it transfers three of the four glucose residues to the non-reducing end of another chain and then hydrolyzes the remaining α(1→6) linkage, releasing a free glucose molecule. wikipedia.org

In the liver, the primary function of glycogenolysis is to release glucose into the bloodstream to maintain blood glucose homeostasis. wikipedia.org This is accomplished by the enzyme glucose-6-phosphatase, which dephosphorylates glucose-6-phosphate (formed from glucose-1-phosphate) to free glucose, allowing it to be transported out of the cell. wikipedia.org In contrast, muscle cells lack glucose-6-phosphatase, so the glucose-6-phosphate produced during glycogenolysis directly enters the glycolytic pathway to provide energy for muscle contraction. wikipedia.org

| Feature | Glycogenesis | Glycogenolysis |

| Process | Synthesis of glycogen from glucose | Breakdown of glycogen to glucose |

| Primary Stimulus | High blood glucose | Low blood glucose, stress |

| Key Hormones | Insulin healthline.com | Glucagon, Epinephrine britannica.com |

| Key Enzyme | Glycogen synthase jackwestin.com | Glycogen phosphorylase pearson.com |

| Primary Product | Glycogen | Glucose-1-phosphate, free glucose pearson.com |

| Regulatory Control | Activated by dephosphorylation | Activated by phosphorylation youtube.com |

Pentose (B10789219) Phosphate Pathway (PPP) and D(+)-Glucose Diversion

The Pentose Phosphate Pathway (PPP), also known as the pentose phosphate shunt, is a crucial metabolic pathway that runs parallel to glycolysis. jackwestin.com It utilizes glucose-6-phosphate, an intermediate of glycolysis, to produce two essential products: NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. frontiersin.org Unlike glycolysis, the primary role of the PPP is anabolic rather than catabolic, as it does not primarily aim to produce ATP. wikipedia.org The pathway is particularly active in tissues such as the liver, mammary glands, and adrenal cortex. wikipedia.org

The PPP consists of two main phases: an oxidative phase and a non-oxidative phase. wikipedia.org

The oxidative phase of the PPP is the primary source of NADPH in the cell. nih.gov This phase is irreversible and begins with the conversion of glucose-6-phosphate to 6-phosphogluconolactone, a reaction catalyzed by the rate-limiting enzyme glucose-6-phosphate dehydrogenase (G6PD). libretexts.org This step generates one molecule of NADPH. microbenotes.com Subsequently, 6-phosphogluconolactone is hydrolyzed to 6-phosphogluconate, which is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase to yield ribulose-5-phosphate and a second molecule of NADPH. portlandpress.com

NADPH is a critical reducing agent in various biosynthetic pathways, including the synthesis of fatty acids, cholesterol, and steroid hormones. themedicalbiochemistrypage.org It also plays a vital role in maintaining cellular redox homeostasis by regenerating reduced glutathione (B108866), a key antioxidant that protects cells from oxidative damage caused by reactive oxygen species. themedicalbiochemistrypage.org The activity of G6PD is allosterically regulated; it is stimulated by NADP+ and inhibited by NADPH, ensuring that the rate of the pathway is responsive to the cell's demand for NADPH. libretexts.org

Ribose-5-phosphate, the precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and the coenzymes ATP, NAD+, FAD, and coenzyme A, is produced from ribulose-5-phosphate, the end product of the oxidative phase of the PPP. wikipedia.orgletstalkacademy.com The conversion of ribulose-5-phosphate to ribose-5-phosphate is catalyzed by the enzyme ribose-5-phosphate isomerase. researchgate.net

The non-oxidative phase of the PPP consists of a series of reversible reactions that interconvert various sugar phosphates. nih.gov This phase allows for the production of ribose-5-phosphate even when the demand for NADPH is low. In such cases, glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate can be converted into ribose-5-phosphate through the action of the enzymes transketolase and transaldolase. nih.gov Conversely, if the cell's need for NADPH is greater than its need for ribose-5-phosphate, the excess ribose-5-phosphate can be converted back into glycolytic intermediates. wikipedia.org This flexibility allows the PPP to adapt to the varying metabolic needs of the cell. libretexts.org The rate-limiting step in the utilization of ribose-5-phosphate for nucleotide synthesis is the formation of phosphoribosyl pyrophosphate (PRPP), catalyzed by PRPP synthetase. biorxiv.org

| Phase | Key Enzymes | Primary Products | Reversibility |

| Oxidative Phase | Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase portlandpress.com | 2 NADPH, Ribulose-5-phosphate jackwestin.com | Irreversible libretexts.org |

| Non-oxidative Phase | Transketolase, Transaldolase, Ribose-5-phosphate isomerase nih.gov | Ribose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate nih.gov | Reversible nih.gov |

The Tricarboxylic Acid (TCA) Cycle and Oxidative Phosphorylation in D(+)-Glucose Respiration

The complete oxidation of D(+)-glucose to carbon dioxide and water to generate large amounts of ATP occurs through the combined processes of the Tricarboxylic Acid (TCA) Cycle and oxidative phosphorylation. wikipedia.org These processes take place within the mitochondria. britannica.com

The NADH and FADH₂ molecules produced during glycolysis and the TCA cycle are high-energy electron carriers. khanacademy.org These molecules donate their electrons to the electron transport chain, which is a series of protein complexes embedded in the inner mitochondrial membrane. wikipedia.org This process is the first part of oxidative phosphorylation. wikipedia.org

As electrons are passed down the electron transport chain, energy is released and used to pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. libretexts.org The final electron acceptor in this chain is molecular oxygen, which is reduced to water. libretexts.org

The second part of oxidative phosphorylation is chemiosmosis. The potential energy stored in the proton gradient is used by ATP synthase, another protein complex in the inner mitochondrial membrane, to synthesize ATP from ADP and inorganic phosphate. wikipedia.org The breakdown of one molecule of glucose through glycolysis, the TCA cycle, and oxidative phosphorylation can yield a net total of approximately 30 to 32 molecules of ATP, making it a highly efficient process for energy production. abcam.com

Anomeric Specificity in D(+)-Glucose Metabolism

D(+)-Glucose in aqueous solutions exists as an equilibrium mixture of two cyclical isomers, or anomers, known as α-D-glucose and β-D-glucose. sarchemlabs.com These anomers differ in the orientation of the hydroxyl (-OH) group on the anomeric carbon (C1). sarchemlabs.com In the alpha form, the hydroxyl group is below the plane of the ring, while in the beta form, it is positioned above the plane. sarchemlabs.com This seemingly minor structural difference has significant implications for metabolism, as many enzymes involved in glucose processing exhibit a high degree of anomeric specificity, preferentially recognizing and utilizing one anomer over the other.

The metabolism of D-glucose has been shown to display anomeric specificity in various cells and tissues. researchgate.net For instance, several studies have found that different tissues show specific preferences for the transport or metabolization of either the α- or β-anomers. jofem.org Tissues such as the liver, pancreas β-cells, skeletal muscle, and adipose tissue appear to prefer α-D-glucose. jofem.org In contrast, the brain, retina, erythrocytes, and lens cells have been found to preferably take up and metabolize β-D-glucose. jofem.org

Differential Utilization of D(+)-Glucose Anomers by Enzymes

The selective metabolism of D(+)-glucose anomers at the cellular and tissue level is a direct consequence of the specificities of the enzymes involved in its metabolic pathways. These enzymes, through their precisely shaped active sites, can differentiate between the α and β configurations, leading to different reaction kinetics and pathway fluxes for each anomer.

Hexokinase and Glucokinase: Hexokinase is the initial enzyme in glycolysis, phosphorylating glucose to form glucose-6-phosphate. It can phosphorylate both α- and β-D-glucose. jofem.orgub.edu However, studies on liver hexokinase have shown that it displays a higher affinity (lower Michaelis constant, Km) for α-D-glucose, but a lower maximum reaction velocity (Vmax) compared to β-D-glucose. nih.gov Similarly, liver glucokinase, a high-Km isoform of hexokinase, demonstrates a higher reaction velocity with β-D-glucose. nih.gov The α-anomer of D-glucose was also found to be a more potent stimulator of D-fructose phosphorylation by human liver glucokinase than the β-anomer. nih.gov

Glucose Oxidase: This enzyme is highly specific for β-D-glucose, which it oxidizes to D-glucono-δ-lactone and hydrogen peroxide. jofem.orgresearchgate.net Its specificity is so pronounced that it is widely used in methods for measuring glucose concentrations. jofem.org In these assays, the α-anomer is only measured after it spontaneously or enzymatically converts to the β-anomer, a process facilitated by the enzyme mutarotase. jofem.orgub.edu

Glucose-6-Phosphate Dehydrogenase: This enzyme is a key component of the pentose phosphate pathway. The yeast-derived enzyme, which is commonly used in research and diagnostic kits, is specific for β-D-glucose-6-phosphate. jofem.orgub.edu

Glucose Isomerase: This enzyme, used industrially to convert glucose to fructose (B13574), also exhibits anomeric preference. Research on immobilized D-glucose isomerase shows that while it can use both anomers as substrates, the initial conversion rate is significantly higher with α-D-glucose. nih.govresearchgate.net One study found the conversion rate of α-D-glucose was 43% higher than that of an equilibrated glucose mixture and 113% higher than that of pure β-D-glucose. nih.govresearchgate.net

The table below summarizes the anomeric specificity of several key enzymes involved in D(+)-Glucose metabolism.

| Enzyme | Preferred Anomer(s) | Kinetic Observations and Findings |

|---|---|---|

| Hexokinase | α-D-Glucose (higher affinity), β-D-Glucose (higher Vmax) | Displays a higher affinity (lower Km) for the α-anomer but a higher maximal velocity (Vmax) with the β-anomer. nih.gov |

| Glucokinase | β-D-Glucose (higher velocity) | The velocity of the reaction catalyzed by liver glucokinase is higher with β-D-glucose than with α-D-glucose. nih.gov |

| Glucose Oxidase | β-D-Glucose | Highly specific for the β-anomer, which it oxidizes. The α-anomer is not a direct substrate. jofem.org |

| Glucose-6-Phosphate Dehydrogenase (from yeast) | β-D-Glucose-6-Phosphate | Acts specifically on the β-anomer of the phosphorylated glucose. jofem.orgub.edu |

| Glucose Isomerase | α-D-Glucose | Demonstrates a significantly higher initial conversion rate with the α-anomer compared to the β-anomer. nih.govresearchgate.net |

D + Glucose Transport Systems and Molecular Mechanisms

Facilitated Diffusion D(+)-Glucose Transporters (GLUTs)

The GLUT family, encoded by the SLC2A gene family, comprises a group of integral membrane proteins that facilitate the transport of glucose and other related hexoses across cell membranes. wikipedia.orgebi.ac.uk This process, known as facilitated diffusion, is a passive transport mechanism driven by the concentration gradient of glucose, meaning it does not require energy input. wikipedia.org To date, 14 members of the GLUT family have been identified in humans, which are categorized into three classes based on sequence similarities. wikipedia.orgebi.ac.uktandfonline.com

GLUT proteins are integral membrane proteins typically composed of 12 transmembrane helices, with both the amino and carboxyl termini located in the cytoplasm. wikipedia.org This structural arrangement is a hallmark of the Major Facilitator Superfamily (MFS) of transporters. ebi.ac.uk The transport mechanism of GLUTs is explained by the alternating access model. wikipedia.org This model posits that the transporter possesses a single substrate-binding site that is alternately exposed to the exterior and interior of the cell. The binding of a glucose molecule to the outward-facing conformation of the transporter induces a conformational change, leading to an inward-facing conformation that allows the release of glucose into the cytoplasm. wikipedia.org

Crystal structures of human GLUT1 and GLUT3 have provided significant insights into the molecular basis of this transport cycle, revealing distinct inward-open, outward-open, and occluded states. While the substrate-binding sites of GLUT1 and GLUT3 are highly conserved, differences in other domains are thought to account for their varying affinities for glucose. The transition between these conformations is the rate-limiting step in the transport process.

The various GLUT isoforms exhibit distinct patterns of tissue expression and kinetic properties, which reflect their specific physiological roles in glucose metabolism. wikipedia.org Class I GLUTs, which include GLUT1, GLUT2, GLUT3, and GLUT4, are the most extensively studied. tandfonline.com GLUT8 is a member of Class III. nih.gov

| Transporter | Primary Tissue Distribution | Key Physiological Roles |

| GLUT1 | Ubiquitously expressed, with high levels in erythrocytes and the blood-brain barrier. nih.gov | Responsible for basal glucose uptake in most cells to sustain respiration. wikipedia.org |

| GLUT2 | Liver, pancreatic β-cells, small intestine (basolateral membrane), and kidney tubules. nih.govnih.govresearchgate.net | Bidirectional transport, allowing glucose to move in both directions. It plays a role in glucose sensing in pancreatic β-cells and regulates glucose release from the liver. wikipedia.orgresearchgate.net |

| GLUT3 | Neurons, placenta, and testes. nih.govnih.gov | High affinity for glucose, ensuring a constant supply of glucose to tissues with high energy demands, such as the brain. nih.gov |

| GLUT4 | Adipose tissue, skeletal muscle, and cardiac muscle. nih.govnih.gov | Insulin-responsive glucose transporter, crucial for postprandial glucose uptake and maintaining glucose homeostasis. nih.gov |

| GLUT8 | Testes, blastocysts, brain, muscle, and adipocytes. nih.govnih.gov | An intracellular transporter, its translocation to the cell membrane is not regulated by insulin (B600854). nih.gov It is a high-affinity transporter for glucose. nih.gov |

GLUT4 is unique among the GLUT isoforms due to its regulation by insulin. nih.gov In the absence of insulin, the majority of GLUT4 is sequestered within intracellular vesicles in muscle and fat cells. nih.gov The binding of insulin to its receptor on the cell surface initiates a signaling cascade. drugbank.com This cascade triggers the translocation of these GLUT4-containing vesicles to the plasma membrane, where they fuse and insert the GLUT4 transporters. nih.govoup.com This process dramatically increases the number of glucose transporters at the cell surface, leading to a significant (10- to 20-fold) increase in glucose uptake into the cell. nih.govoup.com

This insulin-stimulated trafficking is a highly regulated process involving several steps, including the sorting of GLUT4 into specialized storage vesicles, their sequestration, and their targeted exocytosis. nih.govdrugbank.com Proteins such as the aminopeptidase IRAP play a crucial role in the retention and proper sorting of GLUT4. molbiolcell.org When insulin levels decrease, GLUT4 is removed from the plasma membrane via endocytosis and recycled back to the intracellular storage pool. While GLUT4 is the primary insulin-regulated glucose transporter, some studies suggest that other transporters, like GLUT12, may also exhibit insulin-stimulated translocation. nih.gov In contrast, the translocation of GLUT8 is not responsive to insulin. nih.gov

Sodium-D(+)-Glucose Linked Transporters (SGLTs)

The SGLT family of proteins, encoded by the SLC5A gene family, are responsible for the active transport of glucose against its concentration gradient. wikipedia.orgnih.gov This is a secondary active transport mechanism, meaning it utilizes the electrochemical gradient of another molecule, in this case, sodium ions (Na+), to drive glucose into cells. wikipedia.org

SGLT1 is a well-characterized member of this family that functions as a symporter, co-transporting both sodium and glucose in the same direction across the cell membrane. wikipedia.orgwikipedia.org The energy for this transport is derived from the sodium gradient, which is maintained by the Na+/K+-ATPase pump located on the basolateral membrane of the cell. wikipedia.org This pump actively transports three sodium ions out of the cell for every two potassium ions it pumps in, creating a low intracellular sodium concentration. wikipedia.org

The transport cycle of SGLT1 involves the binding of two sodium ions to the transporter, which increases its affinity for glucose. nih.gov A glucose molecule then binds, and the transporter undergoes a conformational change, releasing the sodium ions and glucose into the cytoplasm. This mechanism allows for the accumulation of glucose within the cell to concentrations much higher than in the extracellular environment. nih.gov This process is independent of direct ATP hydrolysis by the transporter itself. wikipedia.org

SGLT proteins play a pivotal role in glucose absorption in the small intestine and reabsorption in the kidneys. wikipedia.org

Intestinal Absorption: In the small intestine, SGLT1 is predominantly located on the apical (brush-border) membrane of enterocytes. wikipedia.orgnih.gov It is responsible for the uptake of dietary D-glucose and D-galactose from the intestinal lumen into the cells. nih.govescholarship.org Once inside the enterocyte, the glucose is transported across the basolateral membrane into the bloodstream via the facilitated diffusion transporter, GLUT2. nih.govnih.gov SGLT1 is crucial for the mass absorption of glucose from the diet. escholarship.orgbohrium.com

Renal Reabsorption: In the kidneys, both SGLT1 and SGLT2 are involved in reabsorbing glucose from the glomerular filtrate back into the blood, preventing its loss in the urine. SGLT2 is primarily expressed in the S1 and S2 segments of the proximal tubule and is responsible for reabsorbing approximately 90-97% of the filtered glucose. wikipedia.org SGLT1 is located in the S3 segment of the proximal tubule and reabsorbs the remaining 3% of the filtered glucose. wikipedia.orgnih.gov This highly efficient system ensures that under normal physiological conditions, virtually all filtered glucose is returned to the circulation. wikipedia.org

Mechanisms of D(+)-Glucose Transport in Specific Organisms

The transport of D(+)-Glucose across cellular membranes is a fundamental process for cellular nutrition and metabolism in virtually all organisms. The specific molecular mechanisms and transport systems, however, are adapted to the unique physiological contexts of different life forms, such as plants and bacteria. These organisms have evolved distinct and sophisticated transporter families to efficiently acquire and distribute this key energy source.

D(+)-Glucose Transport in Plants

In plants, D(+)-Glucose transport is integral to the distribution of photosynthetically produced sugars from source tissues (primarily mature leaves) to sink tissues (such as roots, fruits, and seeds) that require energy for growth and storage. nih.gov While the disaccharide sucrose is the principal form of sugar transported over long distances in the phloem, it is often hydrolyzed into D(+)-Glucose and fructose (B13574) in sink tissues by invertase enzymes in the apoplast (the space outside the cell membrane). nih.gov The resulting monosaccharides are then taken up into the sink cells by specific plasma membrane transporters. nih.gov Two major families of transporters are crucial for D(+)-Glucose uptake and movement in plants: the Sugar Transport Proteins (STPs) and the SWEETs (Sugars Will Eventually be Exported Transporters). nih.govnih.gov

SWEETs (Sugars Will Eventually be Exported Transporters): In contrast to the active transport mediated by STPs, SWEETs are uniporters that facilitate the passive diffusion of sugars, including D(+)-Glucose, across membranes along a concentration gradient. nih.govnih.govacs.org They are characterized as low-affinity, high-capacity transporters. oup.com The transport mechanism of SWEETs also follows an alternate access model, transitioning between outward-facing, occluded, and inward-facing states, but does not require coupling to an ion gradient. nih.govacs.org This bidirectional transport capacity is crucial for various physiological processes. nih.gov For example, SWEETs are involved in exporting sugars from phloem parenchyma cells into the apoplast for subsequent loading into the phloem's sieve-element–companion-cell complex. mdpi.com They also play roles in nectar secretion, seed filling, and pollen nutrition. nih.govacs.org The structure of SWEET transporters consists of seven transmembrane helices, which is distinct from the typical 12-helix structure of MFS transporters like STPs. nih.govacs.org

| Feature | Sugar Transport Proteins (STPs) | SWEETs |

|---|---|---|

| Transporter Family | Major Facilitator Superfamily (MFS) | SWEET Family (PQ-loop) |

| Transport Mechanism | Secondary Active Transport (H+ Symport) | Facilitated Diffusion (Uniport) |

| Energy Source | Proton Motive Force (H+ Gradient) | Concentration Gradient |

| Affinity for D(+)-Glucose | High | Low |

| Key Physiological Role | Uptake into sink cells (e.g., roots, pollen, guard cells) | Efflux into apoplast (e.g., phloem loading), nectar secretion |

| Directionality | Unidirectional (Influx) | Bidirectional |

D(+)-Glucose Transport in Bacteria

Bacteria are metabolically versatile and have evolved multiple highly efficient systems to scavenge D(+)-Glucose from diverse environments, often where it is present in low concentrations. nih.gov These systems typically involve active transport to accumulate glucose inside the cell against a steep concentration gradient. nih.govwikipedia.org The primary mechanisms for D(+)-Glucose uptake in bacteria include the Phosphoenolpyruvate (B93156):Sugar Phosphotransferase System (PTS), ATP-Binding Cassette (ABC) transporters, and proton-coupled symporters of the Major Facilitator Superfamily (MFS). nih.govnih.gov

Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS): The PTS is a major and highly efficient carbohydrate transport system found in many bacteria, particularly in facultative anaerobes and obligate anaerobes like Escherichia coli. wikipedia.orgresearchgate.net It is a multicomponent system that uniquely couples transport with phosphorylation in a process called group translocation. wikipedia.orguni-goettingen.de The energy for this process is derived from the high-energy phosphate (B84403) bond of phosphoenolpyruvate (PEP). wikipedia.org The phosphoryl group from PEP is transferred sequentially through a cascade of cytoplasmic proteins: from PEP to Enzyme I (EI), then to the Histidine-containing phosphocarrier protein (HPr). nih.govoup.com From HPr, the phosphoryl group is transferred to a sugar-specific Enzyme II (EII) complex. oup.com The EII complex for glucose (often denoted as PtsG in E. coli) is typically composed of three domains (IIA, IIB, and IIC). researchgate.netnih.gov The IIC domain forms the transmembrane channel that binds extracellular glucose, and as the sugar is translocated into the cell, it is phosphorylated by the IIB domain, yielding intracellular glucose-6-phosphate. nih.gov This immediate phosphorylation traps the sugar inside the cell and maintains the D(+)-Glucose concentration gradient, facilitating further uptake. uni-goettingen.de

ATP-Binding Cassette (ABC) Transporters: ABC transporters are primary active transporters that use the energy from ATP hydrolysis to move substrates across membranes. wikipedia.orglibretexts.org In bacteria, ABC importers are essential for the uptake of various nutrients, including sugars like D(+)-Glucose. nih.govlibretexts.org A typical bacterial sugar ABC importer consists of three components: a high-affinity periplasmic Solute-Binding Protein (SBP), a Transmembrane Domain (TMD) that forms the channel, and a cytoplasmic Nucleotide-Binding Domain (NBD) or ATPase that hydrolyzes ATP. wikipedia.orgasm.org The SBP first captures D(+)-Glucose in the periplasm and delivers it to the TMD. wikipedia.org The binding of the SBP-glucose complex to the TMD triggers a conformational change in the NBD, leading to ATP binding and hydrolysis. wikipedia.org The energy released drives the TMD to switch from an outward-facing to an inward-facing conformation, releasing glucose into the cytoplasm. wikipedia.org

Major Facilitator Superfamily (MFS) Transporters: MFS transporters in bacteria function as secondary active transporters, similar to the STPs in plants. nih.gov These single-polypeptide proteins utilize the electrochemical energy stored in ion gradients, most commonly the proton motive force, to drive the symport of D(+)-Glucose into the cell. nih.govmdpi.com They operate via a rocker-switch mechanism, alternating between outward- and inward-facing conformations to translocate the substrate across the membrane. creative-biostructure.com MFS glucose symporters are widespread and provide a crucial mechanism for glucose uptake, particularly in organisms that lack a PTS. nih.gov

| Feature | Phosphotransferase System (PTS) | ABC Transporters | MFS Symporters |

|---|---|---|---|

| Transport Type | Group Translocation | Primary Active Transport | Secondary Active Transport |

| Energy Source | Phosphoenolpyruvate (PEP) | ATP Hydrolysis | Proton Motive Force (H+ Gradient) |

| Key Components | Enzyme I, HPr, Enzyme II (A, B, C domains) | Solute-Binding Protein (periplasmic), Transmembrane Domain, Nucleotide-Binding Domain (ATPase) | Single polypeptide with 12-14 transmembrane helices |

| Substrate Modification | Phosphorylated to Glucose-6-Phosphate during transport | Transported unchanged | Transported unchanged |

| Example Organism | Escherichia coli | Clostridium phytofermentans, Sulfolobus solfataricus | Staphylococcus epidermidis |

| Mechanism | Phosphoryl-relay cascade coupled to translocation | ATP hydrolysis drives conformational change | Proton/solute co-transport via alternating access |

D + Glucose Sensing and Cellular Signaling Cascades

D(+)-Glucose-Sensing Pathways in Mammalian Cells

Mammalian cells possess highly sophisticated mechanisms for detecting and responding to D(+)-Glucose levels, which are essential for maintaining systemic glucose homeostasis. The mammalian brain, for instance, relies heavily on D(+)-Glucose as its main energy source, underscoring the critical importance of D(+)-Glucose metabolism for brain physiology nih.gov. Various cell types across organs, including the liver, pancreatic beta-cells, adrenal gland, and specific neurons, function as D(+)-Glucose sensors, initiating metabolic and functional shifts in response to rising or falling D(+)-Glucose concentrations frontiersin.org.

Role of D(+)-Glucose Phosphorylation in Cellular Sensing

The phosphorylation of D(+)-Glucose represents a crucial initial step in cellular D(+)-Glucose sensing in mammalian systems nih.govfrontiersin.org. Hexokinases (HKs) are a family of enzymes that catalyze this phosphorylation, converting D(+)-Glucose into D(+)-Glucose-6-phosphate (G6P), which is the first committed step in both glycolysis and glycogen (B147801) synthesis frontiersin.orgwikipedia.org.

Among these enzymes, Glucokinase (GCK), also known as Hexokinase IV, is uniquely adapted to act as a D(+)-Glucose sensor, predominantly expressed in the liver and pancreatic beta-cells frontiersin.orgfrontiersin.orgwikipedia.org. GCK exhibits a lower affinity for D(+)-Glucose compared to other hexokinases, allowing its activity to increase proportionally with rising D(+)-Glucose concentrations across the physiological range wikipedia.org. This kinetic property enables GCK to effectively sense systemic D(+)-Glucose levels, facilitating the storage of D(+)-Glucose as glycogen and its utilization through glycolysis wikipedia.org. The rate at which GCK produces G6P directly impacts the cellular energy state, which subsequently triggers specific cellular responses, such as hormone release in pancreatic beta-cells or altered neural activity, all contributing to the intricate regulation of D(+)-Glucose homeostasis frontiersin.org. Hexokinase II (HKII) also contributes to D(+)-Glucose sensing by phosphorylating D(+)-Glucose, and its activity can influence neuronal cell survival depending on the metabolic state and D(+)-Glucose availability nih.gov.

Insulin (B600854) Receptor Signaling and Its Mediation of D(+)-Glucose Uptake and Utilization

Insulin, a peptide hormone secreted by pancreatic beta-cells in response to elevated blood D(+)-Glucose, is a primary regulator of D(+)-Glucose and lipid metabolism wikipedia.orgsyndevrx.com. The initiation of insulin signaling occurs when insulin binds to the insulin receptor (IR), a receptor tyrosine kinase embedded in the cell membrane wikipedia.orgsyndevrx.comcellsignal.com. This binding event triggers the autophosphorylation of the IR, leading to the recruitment and phosphorylation of various intracellular substrates, including the Insulin Receptor Substrate (IRS) proteins syndevrx.comcellsignal.com.

Phosphorylated IRS proteins serve as docking sites for other signaling molecules, most notably Phosphoinositide 3-kinase (PI3K) syndevrx.comcellsignal.com. The activation of the PI3K/Akt pathway is central to insulin's metabolic functions cellsignal.com. Activated Akt promotes the translocation of D(+)-Glucose transporter type 4 (GLUT4) containing vesicles from intracellular stores to the plasma membrane in insulin-sensitive tissues such as muscle and adipose tissue, thereby increasing cellular D(+)-Glucose uptake wikipedia.orgcellsignal.comresearchgate.net. Beyond D(+)-Glucose uptake, insulin signaling also plays a crucial role in regulating other metabolic processes, including the inhibition of gluconeogenesis in the liver and the promotion of glycogen synthesis and glycolysis wikipedia.orgsyndevrx.comcellsignal.comnih.gov. Furthermore, insulin can induce the synthesis of fatty acids and cholesterol cellsignal.com.

AMPK and mTORC2 Pathways in Response to D(+)-Glucose Availability

Mammalian cells integrate D(+)-Glucose availability into their metabolic regulation through sophisticated signaling pathways involving AMP-activated protein kinase (AMPK) and mechanistic Target of Rapamycin (B549165) Complex 2 (mTORC2).

AMPK (AMP-activated protein kinase) serves as a vital cellular energy sensor, playing a critical role in regulating D(+)-Glucose metabolism, particularly during periods of low energy (e.g., fasting) biomolther.orgrcsb.org. AMPK becomes activated when there is an increase in the AMP:ATP or ADP:ATP ratio, signaling a state of low cellular energy rcsb.orgwikipedia.org. Upon activation, AMPK generally promotes catabolic pathways, such as D(+)-Glucose uptake in skeletal muscle (facilitated by increased GLUT4 expression), and fatty acid oxidation, while inhibiting anabolic processes like protein synthesis and lipogenesis, thereby working to restore ATP levels biomolther.org.

mTORC2 (mechanistic Target of Rapamycin Complex 2) is one of two distinct protein complexes formed by mTOR, both of which respond to environmental signals to orchestrate cell growth portlandpress.comsochob.cl. Unlike mTORC1, mTORC2 is generally insensitive to acute rapamycin treatment portlandpress.comsochob.clresearchgate.net. It is activated by growth factors and D(+)-Glucose availability, playing a significant role in regulating lipid and D(+)-Glucose metabolism, as well as cell survival and proliferation portlandpress.comsochob.clresearchgate.net. mTORC2 promotes cell survival and proliferation largely through the phosphorylation of kinases such as Akt, which is a major downstream effector of insulin signaling researchgate.netmdpi.com. D(+)-Glucose availability directly influences mTORC2 activity, for example, through the acetylation of Rictor, a component of mTORC2. Elevated levels of acetyl-CoA, a metabolite generated from D(+)-Glucose metabolism, can facilitate Rictor acetylation, leading to increased mTORC2 activation portlandpress.com. Interestingly, AMPK can also positively modulate mTORC2 during D(+)-Glucose starvation, suggesting a cross-talk where mTORC2 is activated by catabolic signals to help cells maintain metabolic homeostasis during nutrient-limiting conditions nih.gov.

Table 1: Key D(+)-Glucose Sensing Mechanisms in Mammalian Cells

| Sensor/Pathway | Stimulus | Primary Mechanism | Cellular Outcome |

| Glucokinase (GCK) | High D(+)-Glucose | Phosphorylation of D(+)-Glucose to Glucose-6-phosphate (G6P), influencing cellular energy state and subsequent metabolic pathways. frontiersin.orgfrontiersin.orgwikipedia.org | Regulates insulin release (pancreatic β-cells), glycogen synthesis (liver), and D(+)-Glucose disposal via glycolysis. frontiersin.orgfrontiersin.orgwikipedia.org |

| Insulin Receptor Signaling (IR/PI3K/Akt) | Insulin binding (stimulated by high D(+)-Glucose) | Autophosphorylation of IR, leading to activation of IRS/PI3K/Akt pathway, which promotes GLUT4 translocation to the cell surface. wikipedia.orgsyndevrx.comcellsignal.comresearchgate.net | Increased D(+)-Glucose uptake into muscle and adipose tissue; inhibition of hepatic gluconeogenesis; promotion of glycogenesis. wikipedia.orgsyndevrx.comcellsignal.comresearchgate.net |

| AMPK Pathway | Low D(+)-Glucose (high AMP:ATP or ADP:ATP ratio) | Activation of AMPK via phosphorylation, leading to a shift towards ATP-producing catabolic pathways. biomolther.orgrcsb.orgwikipedia.org | Increased D(+)-Glucose uptake (e.g., via GLUT4 in muscle); promotion of catabolic processes and inhibition of anabolic processes to restore energy balance. biomolther.org |

| mTORC2 Pathway | D(+)-Glucose availability, growth factors, stress | Phosphorylation of Akt; Rictor acetylation, which can be influenced by D(+)-Glucose-derived acetyl-CoA. portlandpress.comresearchgate.netmdpi.com | Promotes cell survival and proliferation; regulates lipid and D(+)-Glucose metabolism; helps maintain metabolic homeostasis during nutrient fluctuations. portlandpress.comresearchgate.netmdpi.com |

D(+)-Glucose Signaling in Model Organisms (e.g., Yeast)

Saccharomyces cerevisiae, commonly known as budding yeast, is a highly valuable model organism for studying D(+)-Glucose signaling due to its well-characterized genetics and conserved metabolic pathways. D(+)-Glucose is the preferred carbon and energy source for yeast, and it acts as a potent signaling molecule that profoundly affects carbon metabolism and numerous other physiological processes oup.comnih.govresearchgate.netoup.com. Yeast cells have developed multiple sophisticated mechanisms to sense and rapidly respond to a wide range of D(+)-Glucose concentrations in their environment oup.comnih.govresearchgate.net. These mechanisms include the Snf3p/Rgt2p pathway, the SNF1/Mig1p pathway (which is functionally analogous to the mammalian AMPK pathway), and the cAMP/PKA pathway involving the Gpr1/Gpa2 module nih.govresearchgate.netresearchgate.net.

Plasma Membrane Receptors (Snf3, Rgt2, Gpr1) in D(+)-Glucose Perception

Yeast cells perceive extracellular D(+)-Glucose primarily through two transmembrane D(+)-Glucose sensors, Snf3 and Rgt2 oup.comnih.govpnas.org. These proteins are homologs of D(+)-Glucose transporters but function as non-transporting sensors oup.comnih.gov. Snf3 is characterized as a high-affinity sensor, primarily active under low D(+)-Glucose conditions, whereas Rgt2 is involved in sensing higher D(+)-Glucose concentrations oup.comimrpress.com.

Upon D(+)-Glucose binding, Snf3 and Rgt2 activate membrane-associated type I casein kinases, Yck1 and Yck2 oup.compnas.orgimrpress.com. These kinases, in turn, phosphorylate the regulatory proteins Mth1 and Std1, leading to their degradation via the ubiquitin–proteasome pathway oup.compnas.orgimrpress.com. The degradation of Mth1 and Std1 alleviates the repressive activity of the Rgt1 transcriptional repressor. Consequently, HXT genes, which encode hexose (B10828440) transporters crucial for D(+)-Glucose uptake, become derepressed and induced, allowing the cell to import more D(+)-Glucose oup.comnih.govpnas.org.

Another key plasma membrane receptor involved in D(+)-Glucose perception in yeast is Gpr1, a G-protein coupled receptor (GPCR) oup.comnih.govbiorxiv.org. Gpr1 interacts with the G-protein α-subunit Gpa2, which then activates adenylate cyclase (Cyr1) oup.comnih.govoup.com. This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which subsequently activates the Protein Kinase A (PKA) pathway nih.govoup.com. The cAMP/PKA pathway broadly regulates cellular processes, including cell growth and proliferation, in response to D(+)-Glucose availability nih.govoup.com.

Hexokinase (Hxk2) as a D(+)-Glucose Sensor and Transcriptional Regulator

Hexokinase 2 (Hxk2) in Saccharomyces cerevisiae is a bifunctional enzyme that serves both as a catalyst in the cytosol and is implicated as a regulator of gene transcription in the nucleus nih.govplos.orgupatras.gr. As a glycolytic enzyme, Hxk2 catalyzes the initial irreversible step of D(+)-Glucose metabolism, phosphorylating D(+)-Glucose to D(+)-Glucose-6-phosphate nih.govplos.org.

Hxk2 plays a role in D(+)-Glucose repression, a conserved regulatory mechanism in yeast that downregulates metabolic pathways for alternative carbon sources and respiration when D(+)-Glucose is abundant nih.gov. It has been proposed that Hxk2 functions as an intracellular D(+)-Glucose sensor, undergoing conformational changes in response to cytoplasmic D(+)-Glucose levels nih.gov. Under high D(+)-Glucose conditions, Hxk2 is suggested to adopt a conformation that facilitates its binding to the Mig1 protein, contributing to the reassembly of the SUC2 repressor complex nih.gov.

While earlier models suggested Hxk2 translocates to the nucleus in D(+)-Glucose-replete conditions to directly repress gene expression by interacting with the Mig1 transcriptional repressor nih.govplos.orgbiorxiv.org, more recent research indicates that Hxk2 is largely excluded from the nucleus under D(+)-Glucose-replete conditions and is primarily retained in the nucleus during D(+)-Glucose-limiting conditions plos.orgbiorxiv.org. Furthermore, some studies suggest Hxk2 may have a negligible direct role in transcriptional regulation in both D(+)-Glucose-replete and limiting conditions plos.orgbiorxiv.org. Despite these evolving insights, its role as a D(+)-Glucose sensor involved in the broader glucose repression pathway remains significant nih.govupatras.gr. Hxk2 also contributes to the D(+)-Glucose-induced repression of the HXK1 gene nih.gov.

Table 2: Key D(+)-Glucose Sensing Mechanisms in Saccharomyces cerevisiae

| Sensor/Pathway | Stimulus | Primary Mechanism | Cellular Outcome |

| Snf3 / Rgt2 | Extracellular D(+)-Glucose | Activation of Yck1/Yck2 casein kinases, leading to phosphorylation and subsequent degradation of Mth1 and Std1 regulatory proteins. oup.comnih.govpnas.org | Derepression and induction of HXT genes (hexose transporters), enhancing D(+)-Glucose uptake. oup.comnih.govpnas.org |

| Gpr1 (G-protein coupled receptor) | Extracellular D(+)-Glucose | Interaction with Gpa2 (Gα subunit), activating adenylate cyclase (Cyr1), which increases intracellular cAMP levels. oup.comnih.govoup.com | Activation of the Protein Kinase A (PKA) pathway, controlling cell growth and proliferation. nih.govoup.com |

| Hexokinase 2 (Hxk2) | Intracellular D(+)-Glucose | Phosphorylation of D(+)-Glucose to Glucose-6-phosphate; proposed to act as an intracellular D(+)-Glucose sensor and interact with transcriptional repressors like Mig1. nih.govplos.orgupatras.gr | Essential glycolytic enzyme; involved in D(+)-Glucose repression, downregulating genes for alternative carbon source metabolism and respiration. nih.govnih.govupatras.gr |

Protein Kinase A (PKA) Activation by D(+)-Glucose

The activation of Protein Kinase A (PKA) by D(+)-Glucose is a well-established signaling pathway that plays a significant role in various cellular functions, including metabolism, growth, and stress responses. This activation is primarily mediated through changes in the concentration of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger scholaris.ca.

In organisms such as the yeast Saccharomyces cerevisiae, D(+)-Glucose sensing by the G-protein coupled receptor (GPCR) Gpr1 triggers a cascade that leads to PKA activation. Upon sensing extracellular D(+)-Glucose, Gpr1 initiates the exchange of GDP for GTP on Gpa2, a G-protein. The activated GTP-bound Gpa2 then stimulates adenylate cyclase (Cyr1p), an enzyme responsible for converting adenosine triphosphate (ATP) into cAMP scholaris.caresearchgate.netmicrobialcell.com. The transient increase in intracellular cAMP levels is central to PKA activation. cAMP binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of its catalytic subunits (Tpk1/2/3 in yeast) scholaris.caresearchgate.netnih.gov.

Beyond the cAMP-dependent mechanism, research findings indicate that cytosolic pH can also act as a second messenger for D(+)-Glucose, influencing the PKA pathway. Glucose metabolism rapidly and reversibly regulates cytosolic pH. The vacuolar ATPase (V-ATPase), a proton pump essential for vacuole acidification, has been identified as a sensor of cytosolic pH. V-ATPase assembly is regulated by cytosolic pH and is required for the full activation of the PKA pathway in response to D(+)-Glucose, suggesting its role in mediating the pH signal to PKA embopress.org.

In mammalian systems, hyperglycemia, characterized by elevated D(+)-Glucose levels, leads to a marked increase in cAMP production and subsequent PKA activity. This phenomenon is facilitated by D(+)-Glucose influx mediated by glucose transporter 1 (GLUT1), which drives glucose metabolism and ATP production, thus providing the substrate for cAMP synthesis nih.gov. Activated PKA then phosphorylates specific transcription factors, such as CREB (cAMP-responsive element-binding protein) at Ser133 and NF-κB p65 at Ser276. These phosphorylations promote the recruitment of coactivator proteins like CBP/p300, leading to histone modifications and the transactivation of target genes nih.gov.

Table 1: Key Components in D(+)-Glucose-mediated PKA Activation

| Component/Molecule | Role in PKA Activation | Organism/Context | Citation |

| Gpr1 | Extracellular glucose sensor, initiates cascade | Yeast (S. cerevisiae) | researchgate.netmicrobialcell.com |

| Gpa2 | G-protein activated by Gpr1, stimulates adenylate cyclase | Yeast (S. cerevisiae) | researchgate.net |

| Cyr1p | Adenylate cyclase, converts ATP to cAMP | Yeast (S. cerevisiae) | scholaris.caresearchgate.net |

| cAMP | Second messenger, binds to PKA regulatory subunits | General, Yeast, Mammalian | scholaris.caresearchgate.netnih.govwikipedia.org |

| V-ATPase | Senses cytosolic pH, mediates pH signal to PKA | Yeast, Mammalian β-cells | embopress.org |

| GLUT1 | Mediates glucose influx, driving ATP production | Mammalian cells (hyperglycemia) | nih.gov |

| CREB, NF-κB p65 | Transcription factors phosphorylated by PKA, leading to gene expression | Mammalian cells | nih.gov |

D(+)-Glucose as a Signaling Molecule in Regulating Gene Expression

Beyond its role as a metabolic fuel, D(+)-Glucose acts as a potent signaling molecule that directly controls the expression of numerous genes, adapting cellular functions to varying glucose availability. This transcriptional regulation is crucial for maintaining metabolic homeostasis and adapting to nutritional changes nih.govphysiology.org.

The regulation of gene expression by D(+)-Glucose typically occurs at the culmination of specific signal cascades, where the glucose signal converges on regulatory proteins known as transcription factors (TFs). These TFs bind to specific DNA sequences, known as glucose response elements (GREs), within gene promoters, thereby inducing or repressing gene transcription through interactions with RNA polymerase II and histones. Co-regulators also play an integral role in this process scholaris.ca.

A critical aspect of D(+)-Glucose-mediated gene regulation is its dependency on glucose metabolism. For D(+)-Glucose to stimulate gene transcription, it must first be metabolized, typically to D-glucose-6-phosphate physiology.organnualreviews.org. This metabolic intermediate or subsequent downstream metabolites then serve as intracellular signals that influence transcriptional complexes.

Several key transcription factors have been identified as mediators of D(+)-Glucose's effects on gene expression:

Carbohydrate Responsive Element-Binding Protein (ChREBP): ChREBP has emerged as a key actor in glucose-dependent gene regulation, particularly in the liver. It plays a central role in stimulating the transcription of genes involved in lipogenesis and glycolysis nih.govresearchgate.net.

Upstream Stimulatory Factor (USF): Glucose response elements, such as those found in the l-pyruvate kinase and S14 genes, often contain the consensus sequence 5′-CACGTG-3′, which is recognized and bound by USF. This binding facilitates glucose-stimulated gene transcription annualreviews.org.

Sp1: Another transcription factor, Sp1, has been characterized for its role in the glucose response element of the acetyl-coenzyme A carboxylase gene, an enzyme crucial for fatty acid synthesis annualreviews.orgcambridge.org.

Liver X Receptors (LXRs): These nuclear receptors are also implicated in glucose-responsive gene expression, particularly in lipid metabolism nih.govresearchgate.net.

Pancreatic/duodenum/Xenopus 1 (PDX-1): In pancreatic β-cells, PDX-1 is essential for the glucose-induced regulation of the insulin gene, a critical process for insulin secretion physiology.org.

Research indicates that changes in gene expression induced by hyperglycemia can contribute to "glucotoxicity," a phenomenon associated with the increased risk for microvascular and macrovascular complications observed in conditions like diabetes mellitus nih.govresearchgate.net. For instance, studies have shown that acute hyperglycemia can significantly alter the expression of hundreds of genes in skeletal muscle and adipose tissue, with a substantial proportion being downregulated. This suggests a broad impact on biological pathways, potentially involving oxidative stress responses and metal transcription factor 1 (MTF-1) researchgate.net.

Table 2: Key Transcription Factors Regulated by D(+)-Glucose

| Transcription Factor (TF) | Key Role/Target Genes/Pathways | Tissue/Cell Type (Examples) | Citation |

| ChREBP | Lipogenesis, Glycolysis | Liver | nih.govresearchgate.net |

| USF | l-pyruvate kinase, S14 genes | Liver, Adipose Tissue | annualreviews.org |

| Sp1 | Acetyl-coenzyme A carboxylase gene | Liver, Adipose Tissue | annualreviews.orgcambridge.org |

| LXRs | Lipid metabolism | Liver | nih.govresearchgate.net |

| PDX-1 | Insulin gene | Pancreatic β-cells | physiology.org |

| CREB | Various genes, including profibrotic factors | Mammalian cells | nih.gov |

| NF-κB p65 | Pro-inflammatory and profibrotic genes | Mammalian cells | nih.gov |

Interplay between D(+)-Glucose Signals and Cellular Stress Responses

The intricate relationship between D(+)-Glucose signaling and cellular stress responses is critical for cellular adaptation and survival, but also contributes to pathological conditions under chronic glucose imbalances. D(+)-Glucose, particularly at elevated concentrations, can trigger various cellular stress pathways.

One significant interaction is with oxidative stress . Hyperglycemia leads to increased production of reactive oxygen species (ROS), contributing to oxidative stress mdpi.com. This occurs through several metabolic routes, including enhanced aerobic glycolysis and mitochondrial electron transport chain activity. Additionally, excess glucose can be shunted to collateral pathways, such as the protein kinase C, polyol, and hexosamine routes, all of which contribute to ROS generation mdpi.com. Spontaneous auto-oxidation of D(+)-Glucose and the formation of advanced glycation end products (AGEs), which then interact with their receptors (RAGE), further exacerbate oxidative stress mdpi.com. The nuclear transcription factor NFκB is a major regulator of pro-oxidant mediators, while Nrf2 orchestrates the antioxidant response, maintaining cellular redox balance mdpi.com. Furthermore, hyperglycemia-induced oxidative stress can lead to the upregulation of genes belonging to the metallothionein (B12644479) family, a process linked to the activation of metal transcription factor 1 (MTF-1) researchgate.net.